An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzyl bromide
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzyl bromide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic bromide and a bromine-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic data to support its effective use in research and development.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of 2-Bromo-5-methoxybenzyl bromide is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 19614-12-1 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Appearance | White to cream or pale brown crystalline powder or solid | [3] |
| Melting Point | 90-94 °C (lit.) | [2][4] |
| Boiling Point | 299.6 ± 25.0 °C (Predicted) | [4] |
| Solubility | Soluble in hot methanol. Slightly soluble in water. | [4] |
| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 120.3 °C | [1] |
| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [4] |
Synthesis and Purification
While several synthetic routes to substituted benzyl bromides exist, a common method for the preparation of 2-Bromo-5-methoxybenzyl bromide involves the bromination of a suitable precursor.
Experimental Protocol: One-Pot Synthesis from 3-Methylanisole
A patented one-pot process describes the synthesis of 2-Bromo-5-methoxybenzyl bromide starting from 3-methylanisole.[5] This method involves two sequential bromination steps.
Reaction Scheme:
Caption: One-pot synthesis of 2-Bromo-5-methoxybenzyl bromide.
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator
-
A suitable organic solvent (e.g., cyclohexane for the first step)
-
A polar solvent (e.g., tetrahydrofuran)
-
Water
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Heptane or hexane for recrystallization
Procedure:
-
Benzylic Bromination: A suspension of 3-methylanisole, N-bromosuccinimide, and a catalytic amount of AIBN in a non-polar solvent like cyclohexane is heated to reflux to initiate the radical bromination of the methyl group.[5]
-
Aromatic Bromination: After cooling the reaction mixture, a polar solvent such as tetrahydrofuran and an additional portion of N-bromosuccinimide are added. The reaction is stirred to effect the bromination of the aromatic ring.[5]
-
Work-up: The reaction mixture is then worked up by adding ethyl acetate and water. The organic layer is separated and washed sequentially with 5% aqueous sodium thiosulfate, water, and brine.[5]
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as heptane or hexane to yield colorless crystals.[5]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of 2-Bromo-5-methoxybenzyl bromide. While specific, high-resolution spectra are not widely published, the expected spectral features can be predicted based on the molecular structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.0 | m | 3H | Ar-H |
| ~ 4.5 | s | 2H | -CH₂Br |
| ~ 3.8 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the solvent and the resolution of the instrument. The aromatic region is expected to show a complex splitting pattern due to the substitution pattern.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159 | C -OCH₃ |
| ~ 135 - 115 | Aromatic C -H & C -Br |
| ~ 115 | Aromatic C -Br |
| ~ 56 | -OC H₃ |
| ~ 32 | -C H₂Br |
Note: These are approximate chemical shifts and can vary depending on the experimental conditions.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1600, ~1480 | Medium | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~ 1030 | Strong | C-O-C symmetric stretching (aryl ether) |
| ~ 1220 | Medium | CH₂ scissoring |
| ~ 680 | Strong | C-Br stretching (benzylic and aromatic) |
Reactivity and Applications in Synthesis
2-Bromo-5-methoxybenzyl bromide is a valuable reagent in organic synthesis due to the differential reactivity of its two bromine atoms. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.
Nucleophilic Substitution Reactions
The benzylic bromide readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and carbanions. This makes it an excellent reagent for introducing the 2-bromo-5-methoxybenzyl group into a target molecule.
General Experimental Protocol for N-Alkylation:
-
Dissolve the primary or secondary amine in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.
-
Add a solution of 2-Bromo-5-methoxybenzyl bromide in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up typically involves filtering off any inorganic salts and removing the solvent. The crude product can then be purified by chromatography or recrystallization.
Wittig Reaction
The benzylic bromide can be converted into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent deprotonation with a strong base yields a Wittig reagent, which can then be used to convert aldehydes and ketones into alkenes.[1]
Reaction Workflow:
Caption: Workflow for the Wittig reaction using 2-Bromo-5-methoxybenzyl bromide.
Safety and Handling
2-Bromo-5-methoxybenzyl bromide is a corrosive and hazardous chemical that requires careful handling.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a fume hood.[2]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]
Conclusion
2-Bromo-5-methoxybenzyl bromide is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic attack, makes it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in research and drug development.
References
- 1. 2-Bromo-5-methoxybenzyl bromide | 19614-12-1 | FB12531 [biosynth.com]
- 2. 2-Bromo-5-methoxybenzyl bromide 97 19614-12-1 [sigmaaldrich.com]
- 3. H64963.14 [thermofisher.com]
- 4. 2-BROMO-5-METHOXYBENZYL BROMIDE 97 CAS#: 19614-12-1 [amp.chemicalbook.com]
- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 6. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
